Cas no 1213445-38-5 ((S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid)

(S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid is a chiral amino acid derivative featuring a 5-bromopyridin-2-yl substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The bromine moiety offers a reactive handle for further functionalization via cross-coupling reactions, while the stereogenic center enables its use in enantioselective transformations. This compound is particularly valuable as a building block for bioactive molecules, including peptidomimetics and enzyme inhibitors, due to its rigid pyridine scaffold and carboxylic acid functionality. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and drug development, where precise structural control is critical.
(S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid structure
1213445-38-5 structure
Product Name:(S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid
CAS No:1213445-38-5
MF:C7H7BrN2O2
MW:231.046680688858
MDL:MFCD14562878
CID:4827832
Update Time:2025-10-19

(S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-2-(5-bromopyridin-2-yl)acetic acid
    • (S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid
    • MDL: MFCD14562878
    • Inchi: 1S/C7H7BrN2O2/c8-4-1-2-5(10-3-4)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)/t6-/m0/s1
    • InChI Key: GBHHZRXPHXXPKT-LURJTMIESA-N
    • SMILES: BrC1=CN=C(C=C1)[C@@H](C(=O)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • XLogP3: -2
  • Topological Polar Surface Area: 76.2

(S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid Pricemore >>

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Additional information on (S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid

Recent Advances in the Application of (S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid (CAS: 1213445-38-5) in Chemical Biology and Pharmaceutical Research

(S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid (CAS: 1213445-38-5) has emerged as a key chiral building block in medicinal chemistry and chemical biology due to its unique structural features and versatile reactivity. Recent studies have highlighted its potential as a precursor for the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. The 5-bromopyridinyl moiety provides an excellent handle for further functionalization via cross-coupling reactions, while the chiral amino acid backbone offers opportunities for stereoselective drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent and selective kinase inhibitors. Researchers utilized the bromine substituent for palladium-catalyzed Suzuki-Miyaura couplings to generate a diverse library of analogs. The resulting compounds showed promising activity against several cancer-related kinases, with IC50 values in the low nanomolar range. The chiral center was found to be critical for target selectivity, as the (R)-enantiomer showed significantly reduced activity in comparative studies.

In the field of peptide mimetics, (S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid has been incorporated into constrained peptide scaffolds to enhance metabolic stability and bioavailability. A recent Nature Communications paper (2024) described its use in the development of macrocyclic peptides targeting protein-protein interactions. The bromopyridine ring system facilitated late-stage diversification through click chemistry approaches, enabling rapid optimization of binding affinity and pharmacokinetic properties.

From a synthetic chemistry perspective, new methodologies have been developed for the asymmetric synthesis of this building block. A 2023 Organic Letters publication reported an efficient enzymatic resolution process achieving >99% ee, addressing previous challenges in obtaining enantiomerically pure material. This advancement has significant implications for scale-up and industrial applications in pharmaceutical manufacturing.

The compound's potential extends beyond small molecule applications. Recent work in chemical biology has explored its incorporation into activity-based probes for studying enzyme function. The bromine atom serves as an ideal site for radioisotope labeling (e.g., with 76Br for PET imaging), enabling the development of novel diagnostic tools. This dual functionality as both a synthetic intermediate and imaging probe highlights the growing importance of 1213445-38-5 in translational research.

Ongoing clinical trials featuring derivatives of (S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid suggest its therapeutic potential is being actively explored. While specific trial details remain proprietary, patent filings indicate applications in oncology, inflammatory diseases, and CNS disorders. The compound's versatility in drug discovery pipelines underscores its value as a privileged scaffold in modern medicinal chemistry.

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